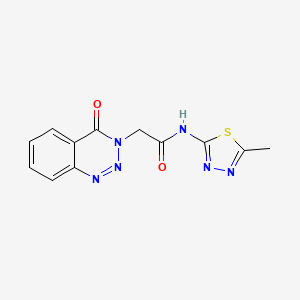![molecular formula C19H32N2O B6101058 2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101058.png)
2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is commonly referred to as DMPE, and it belongs to the class of compounds known as piperazines. DMPE has been shown to have a variety of biochemical and physiological effects, and it is being studied for its potential use in the treatment of various diseases.
Mechanism of Action
The exact mechanism of action of DMPE is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. DMPE has been shown to inhibit the activity of phospholipase A2, an enzyme that is involved in the inflammatory response. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
DMPE has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. DMPE has also been shown to have anti-tumor properties, which may make it useful in the treatment of cancer. Additionally, DMPE has been shown to have anti-viral properties, which may make it useful in the treatment of viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using DMPE in lab experiments is its potential therapeutic properties. DMPE has been shown to have a variety of effects on the body, which may make it useful in the treatment of various diseases. Additionally, DMPE is relatively easy to synthesize, which makes it readily available for use in lab experiments.
One limitation of using DMPE in lab experiments is its potential toxicity. DMPE has been shown to be toxic at high doses, which may limit its use in certain experiments. Additionally, the exact mechanism of action of DMPE is not fully understood, which may make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are numerous future directions for research involving DMPE. One area of research is the development of DMPE-based drugs for the treatment of various diseases. Another area of research is the study of the mechanism of action of DMPE, which may lead to a better understanding of its potential therapeutic properties. Additionally, research could be conducted to determine the optimal dosage and administration of DMPE for use in clinical trials. Finally, research could be conducted to determine the long-term effects of DMPE on the body, which may be useful in determining its safety for use in humans.
Synthesis Methods
DMPE can be synthesized using a variety of methods. One common method involves the reaction of 1-(2-methylbenzyl)piperazine with 2-(2,2-dimethylpropyl)oxirane in the presence of a catalyst. This reaction produces DMPE as a white crystalline solid.
Scientific Research Applications
DMPE has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have a variety of effects on the body, including anti-inflammatory, anti-tumor, and anti-viral properties. DMPE has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-(2,2-dimethylpropyl)-1-[(2-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O/c1-16-7-5-6-8-17(16)13-21-11-10-20(15-19(2,3)4)14-18(21)9-12-22/h5-8,18,22H,9-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQXGBRKUZMHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2CCO)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B6100976.png)
![3-methoxy-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6100979.png)
![5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-pyridinylmethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6100988.png)
![N-ethyl-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6100996.png)

![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6101015.png)
![(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)(2-thienyl)methanol](/img/structure/B6101022.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6101029.png)
![ethyl 4-amino-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isothiazole-5-carboxylate](/img/structure/B6101036.png)
![ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)
![N~1~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6101045.png)

![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)
